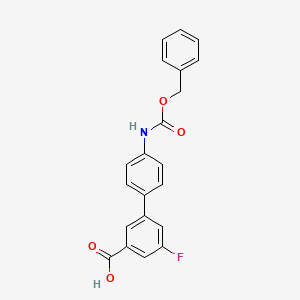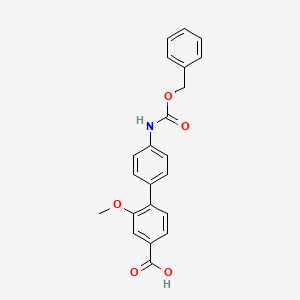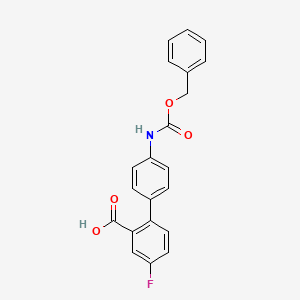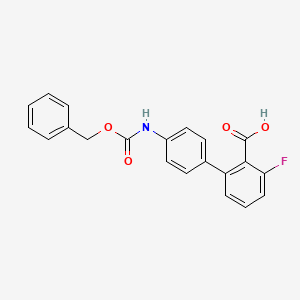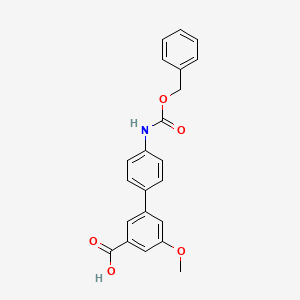
6-Amino-3-(furan-2-yl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(furan-2-yl)picolinic acid, 95% (6-AFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, which is a naturally occurring organic compound found in a variety of plants and animals. 6-AFP is a white crystalline solid with a molecular weight of 179.19 g/mol and a melting point of 224-225°C. It is soluble in water and ethanol, and has a high degree of purity, with a 95% concentration of 6-AFP.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(furan-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the study of enzymes, such as the enzyme glucose-6-phosphate isomerase. It has also been used as an inhibitor of the enzyme lysozyme, and as a reagent in the synthesis of other compounds, such as 2-amino-6-methoxy-3-methylpyridine. In addition, 6-Amino-3-(furan-2-yl)picolinic acid, 95% has been used in the study of the structure and function of proteins, and as a substrate for the study of the enzyme phosphatidylinositol-4-phosphate 5-kinase.
Wirkmechanismus
6-Amino-3-(furan-2-yl)picolinic acid, 95% acts as an inhibitor of the enzyme lysozyme, which is involved in the degradation of bacterial cell walls. It binds to the active site of the enzyme, blocking its activity. It also acts as a substrate for the enzyme glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate.
Biochemical and Physiological Effects
6-Amino-3-(furan-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme lysozyme, and to reduce the activity of the enzyme glucose-6-phosphate isomerase. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments is its high purity, with a 95% concentration of 6-Amino-3-(furan-2-yl)picolinic acid, 95%. This makes it an ideal reagent for a variety of applications, including enzyme inhibition and enzyme substrate studies. However, there are some limitations to using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, as it is highly combustible. In addition, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 6-Amino-3-(furan-2-yl)picolinic acid, 95% in scientific research. It could be used as a substrate for the study of other enzymes, such as proteases and kinases. It could also be used in the study of the structure and function of proteins, and as a tool for drug discovery. In addition, it could be used in the development of new medicinal compounds, and as a reagent for the synthesis of other compounds. Finally, it could be used as a tool for the study of the biochemical and physiological effects of other compounds.
Synthesemethoden
6-Amino-3-(furan-2-yl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, the reaction of furan-2-ylmethanol with picolinic acid, and the reaction of furan-2-ylmethanol with sodium nitrite. The most common method of synthesis is the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, which yields 6-Amino-3-(furan-2-yl)picolinic acid, 95% in a yield of 85-90%.
Eigenschaften
IUPAC Name |
6-amino-3-(furan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHSHHEMCTHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

